![molecular formula C19H22N2OS B1664959 Acepromazine CAS No. 61-00-7](/img/structure/B1664959.png)
Acepromazine
描述
准备方法
Acepromazine is synthesized through a series of chemical reactions involving phenothiazine derivatives. The standard pharmaceutical preparation is this compound maleate, which is used in veterinary medicine . The synthesis involves the reaction of phenothiazine with various reagents to produce the final compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Acepromazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxyethylpromazine sulfoxide, which is one of its primary metabolites .
科学研究应用
Pre-Anesthetic Sedation
Acepromazine is widely used for pre-anesthetic sedation in dogs and cats. It aids in calming animals prior to surgery or invasive procedures. Research indicates that this compound effectively reduces stress and anxiety levels, facilitating smoother anesthesia induction.
- Study Findings : A study demonstrated that this compound significantly decreased mean arterial pressure (MAP) and stroke index (SI) in dogs when administered before anesthesia, indicating its efficacy in managing hemodynamic parameters during surgery .
Alleviation of Anxiety
This compound has been documented to alleviate anxiety in various veterinary contexts. Its sedative properties make it beneficial for animals exhibiting anxiety-related behaviors.
- Case Study : In a controlled study involving dogs undergoing surgical procedures, this compound was shown to provide moderate sedation, which helped reduce anxiety levels effectively .
Control of Nausea and Vomiting
This compound is also recognized for its antiemetic properties, particularly in reducing opioid-induced nausea and vomiting.
- Research Insights : A study found that dogs pre-treated with this compound before receiving opioids had a significantly lower incidence of vomiting compared to those who did not receive the sedative . The reduction in vomiting was notable across different doses of this compound administered.
Effects on Cardiac Function
The compound's impact on cardiac function has been studied extensively. This compound can induce cardiovascular changes, which are crucial for clinicians to consider when administering the drug.
- Data Summary : this compound caused a decrease in cardiac index (CI) and systemic vascular resistance index (SVRI), although heart rate remained stable throughout the study . This information is vital for understanding the drug's effects on hemodynamics during surgical procedures.
Pharmacological Mechanisms
Research has elucidated the pharmacological mechanisms by which this compound operates, particularly its interaction with ion channels.
- Mechanism Study : this compound was shown to inhibit hERG potassium ion channels in a voltage-dependent manner, affecting cardiac repolarization processes . This finding highlights the importance of monitoring cardiac function when using this compound, especially in patients with underlying heart conditions.
Dosing Considerations
The effectiveness of this compound can vary based on dosage, with studies indicating optimal dosing ranges for achieving desired sedative effects without significant adverse reactions.
- Dosing Data : In a study examining various doses of this compound, it was found that higher doses did not proportionately reduce the incidence of opioid-induced vomiting but did improve sedation quality . This suggests that careful consideration of dosing is essential for maximizing therapeutic outcomes while minimizing side effects.
Comparative Efficacy with Other Sedatives
This compound's efficacy has been compared with other sedatives such as medetomidine and oxymorphone in terms of analgesic properties and duration of sedation.
作用机制
Acepromazine exerts its effects by acting as an antagonist on various postsynaptic receptors, including dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-adrenergic receptors, and muscarinic (cholinergic) M1/M2 receptors . By blocking these receptors, this compound modulates neurotransmitter signaling, leading to sedation, muscle relaxation, and reduced spontaneous activity . Its action at the chemoreceptor trigger zone and the solitary nucleus in the medulla oblongata contributes to its antiemetic effects .
相似化合物的比较
Acepromazine is similar to other phenothiazine derivatives, such as chlorpromazine and promazine. it is unique in its predominant use in veterinary medicine rather than human medicine . Chlorpromazine, for example, is still used in humans as an antipsychotic, while this compound is primarily used as a sedative and antiemetic in animals . Other similar compounds include promazine and trifluoperazine, which also belong to the phenothiazine class of antipsychotic drugs .
生物活性
Acepromazine is a phenothiazine derivative widely used in veterinary medicine as a sedative and tranquilizer. Its biological activity is primarily attributed to its antagonistic effects on various neurotransmitter receptors, leading to sedation, muscle relaxation, and anxiolytic effects. This article delves into the pharmacological properties, clinical applications, and research findings related to this compound, supported by data tables and case studies.
This compound exerts its effects through multiple receptor interactions:
- Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptors, contributing to its antipsychotic properties and sedation.
- Serotonergic Receptors : Antagonism of 5-HT1 and 5-HT2 receptors leads to anxiolytic and anti-aggressive effects.
- Histaminergic Receptors : H1 receptor blockade results in sedation and antiemetic effects.
- Alpha-Adrenergic Receptors : It has sympatholytic effects, lowering blood pressure and inducing sedation.
- Muscarinic Receptors : this compound affects cholinergic signaling, which may influence gastrointestinal motility and other autonomic functions .
Pharmacokinetics
The pharmacokinetic profile of this compound varies across species. In camels, a study revealed the following parameters after intravenous administration of 0.1 mg/kg:
Parameter | Value |
---|---|
Distribution Half-Life (t1/2α) | 0.1 hours |
Elimination Half-Life (t1/2β) | 9.4 hours |
Volume of Distribution (Vss) | 20.01 L/kg |
Mean Residence Time (MRT) | 12.25 hours |
Sedation onset was rapid (within 10 minutes), with a duration of low to medium sedation lasting approximately 2 hours .
Clinical Applications
This compound is utilized in various clinical settings:
- Sedation in Veterinary Procedures : It is commonly used for premedication before surgeries or stressful procedures in animals.
- Behavioral Management : this compound is effective in managing anxiety-related behaviors in dogs and cats.
- Myometrial Activity Modulation : Research indicates that this compound can influence myometrial contractions in mares, affecting labor management .
Case Studies
- Camel Sedation Study :
- Combination Anesthesia :
- Premedication Protocols :
Research Findings
Recent research highlights the multifaceted role of this compound beyond sedation:
- Immune Response Modulation : this compound has been shown to affect leukocyte composition and immune marker expression in camels, suggesting potential implications for its use in immunocompromised patients .
- Neuropathic Pain Assessment : Studies indicate that this compound may play a role in managing neuropathic pain when used alongside other analgesics like buprenorphine .
属性
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13H,6,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSIYYJFMPDDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3598-37-6 (maleate) | |
Record name | Acepromazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022552 | |
Record name | Acetylpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acepromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.80e-03 g/L | |
Record name | Acepromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acepromazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |
Record name | Acepromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61-00-7 | |
Record name | Acepromazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acepromazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acepromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetylpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acepromazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EJ303F0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acepromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Acepromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acepromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。